N-(2-chlorophenyl)pentanamide
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C11H14ClNO |
|---|---|
Molecular Weight |
211.69 g/mol |
IUPAC Name |
N-(2-chlorophenyl)pentanamide |
InChI |
InChI=1S/C11H14ClNO/c1-2-3-8-11(14)13-10-7-5-4-6-9(10)12/h4-7H,2-3,8H2,1H3,(H,13,14) |
InChI Key |
OUMUTJQIQQZJNN-UHFFFAOYSA-N |
SMILES |
CCCCC(=O)NC1=CC=CC=C1Cl |
Canonical SMILES |
CCCCC(=O)NC1=CC=CC=C1Cl |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Transformations of N 2 Chlorophenyl Pentanamide
Established Synthetic Routes to N-(2-chlorophenyl)pentanamide
The formation of the amide bond in this compound is typically achieved through the reaction of a derivative of pentanoic acid with 2-chloroaniline (B154045). Common methods include direct amidation or the use of a more reactive acid derivative like an acid chloride. evitachem.com
Reaction Design and Optimization
The primary goal in the synthesis of this compound is to achieve a high yield of the pure product. The reaction conditions are often optimized by adjusting temperature, reaction time, and the choice of solvent and catalyst. For instance, direct amidation may require elevated temperatures to drive the reaction forward. evitachem.com The use of coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC) can enhance the yield of direct amidation reactions. evitachem.com
In the acid chloride route, the reaction is often faster and can be carried out at lower temperatures. evitachem.com The choice of an appropriate base to scavenge the hydrochloric acid byproduct is crucial for driving the reaction to completion.
Precursor Selection and Stoichiometry
The synthesis of this compound fundamentally involves the coupling of two key precursors:
An amine: 2-chloroaniline
A pentanoic acid derivative, such as pentanoyl chloride or pentanoic acid .
The general reaction schemes are as follows:
Route 1: From Pentanoyl Chloride
Route 2: From Pentanoic Acid (with a coupling agent)
Stoichiometrically, the reaction is typically performed with a 1:1 molar ratio of the amine and the acylating agent. However, in practice, a slight excess of one of the reactants may be used to ensure the complete conversion of the limiting reagent.
| Precursor | Molar Ratio | Role |
| 2-chloroaniline | 1 | Nucleophile |
| Pentanoyl Chloride/Pentanoic Acid | 1 | Electrophile |
| Base (e.g., Pyridine, Triethylamine) | 1-1.2 | Acid Scavenger |
| Coupling Agent (e.g., DCC) | 1-1.1 | Activates Carboxylic Acid |
Post-Synthesis Purification and Isolation Techniques
After the reaction is complete, the crude this compound is isolated and purified. Common techniques include:
Extraction: The reaction mixture is often worked up by extraction with an organic solvent to separate the product from inorganic byproducts and unreacted starting materials.
Washing: The organic layer is typically washed with dilute acid to remove any unreacted amine, followed by a wash with a dilute base to remove any unreacted carboxylic acid, and finally with brine to remove residual water.
Crystallization: The crude product can be purified by recrystallization from a suitable solvent or solvent mixture.
Chromatography: For higher purity, column chromatography is often employed to separate the desired product from any remaining impurities. vulcanchem.com
Synthetic Approaches for this compound Analogues
The synthesis of analogues of this compound allows for the exploration of structure-activity relationships and the fine-tuning of the compound's properties.
Modulation of Pentanamide (B147674) Chain Length and Substitution Patterns
The pentanamide chain can be readily modified by using different carboxylic acid derivatives in the synthesis.
Chain Length: By using acyl chlorides or carboxylic acids with shorter or longer alkyl chains (e.g., acetyl chloride, hexanoyl chloride), a series of N-(2-chlorophenyl)alkanamides can be synthesized.
Substitution: Introducing functional groups onto the pentanamide chain can lead to a diverse range of analogues. For example, using 4,4-dimethyl-3-oxopentanoic acid would yield N-[2-chloro-5-[(hexadecylsulfonyl)amino]phenyl]-4,4-dimethyl-3-oxopentanamide. vulcanchem.com
| Modifying Reagent | Resulting Analogue Structure |
| Acetyl Chloride | N-(2-chlorophenyl)acetamide |
| Hexanoyl Chloride | N-(2-chlorophenyl)hexanamide |
| 4,4-dimethyl-3-oxopentanoic acid | N-(2-chlorophenyl)-4,4-dimethyl-3-oxopentanamide derivative vulcanchem.com |
Derivatization at the N-aryl Moiety (e.g., additional halogenation, amination)
Modifications to the N-aryl ring of this compound can also be achieved, either by starting with a different substituted aniline (B41778) or by post-synthesis modification.
Additional Halogenation: Starting with a di- or tri-substituted chloroaniline, such as 2,5-dichloroaniline, would yield N-(2,5-dichlorophenyl)pentanamide.
Amination: The introduction of an amino group can be accomplished by using a nitro-substituted chlorophenyl precursor that is subsequently reduced. For instance, N-(4-amino-2-chlorophenyl)pentanamide can be synthesized. chemsrc.comsigmaaldrich.comchemicalbook.com
Other Substituents: A wide variety of functional groups can be introduced onto the phenyl ring. For example, the synthesis of N-(2-chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)pentanamide introduces a boronic ester group, which is a versatile handle for further cross-coupling reactions. vulcanchem.com
| Starting N-aryl Precursor | Resulting Analogue |
| 2,5-dichloroaniline | N-(2,5-dichlorophenyl)pentanamide |
| 4-nitro-2-chloroaniline | N-(4-nitro-2-chlorophenyl)pentanamide |
| 2-chloro-5-bromoaniline | N-(2-chloro-5-bromophenyl)pentanamide vulcanchem.com |
Incorporation of Heterocyclic Systems and Complex Side Chains
The this compound moiety serves as a crucial building block for the synthesis of more complex molecules, particularly those incorporating heterocyclic systems. These modifications are often pursued to develop compounds with specific biological activities. The pentanamide side chain can be linked to various heterocyclic cores, and the 2-chlorophenyl group can be part of a larger heterocyclic structure.
One notable example involves the integration of the pentanamide group into a purine-based structure. The compound N-{1-[8-(2-Chlorophenyl)-9-(4-chlorophenyl)-9H-purin-6-yl]piperidin-4-yl}pentanamide showcases a sophisticated assembly where the pentanamide is attached to a piperidine (B6355638) linker, which in turn is connected to a purine (B94841) ring. researchgate.netresearchgate.net In this molecule, the 2-chlorophenyl group is directly attached to the C8 position of the purine ring, demonstrating a synthetic strategy where the core heterocycle is built up with the desired aromatic substituents. researchgate.netresearchgate.net Such complex structures are often investigated for their potential as receptor antagonists. researchgate.netresearchgate.net
Another class of complex molecules incorporates the this compound framework into quinazolinone systems. These bicyclic heterocycles are recognized for their diverse biological properties. smolecule.com An example is the synthesis of molecules where a pentanamide chain is attached to a quinazolinone core, which also bears an N-(2-chlorophenyl)methyl group. smolecule.com
The synthesis of these complex derivatives often involves multi-step sequences. For instance, the creation of peptide-like structures can involve coupling reactions using agents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) to form amide bonds. evitachem.comnih.gov This methodology allows for the attachment of amino acids or other complex side chains to the pentanamide framework.
| Example Compound | Heterocyclic System | Point of Attachment |
| N-{1-[8-(2-Chlorophenyl)-9-(4-chlorophenyl)-9H-purin-6-yl]piperidin-4-yl}pentanamide | Purine, Piperidine | Pentanamide is attached to the piperidine ring, which is linked to the purine core. The 2-chlorophenyl group is on the purine ring. researchgate.netresearchgate.net |
| 5-(1-{[(butan-2-yl)carbamoyl]methyl}-2,4-dioxoquinazolin-3(4H)-yl)-N-(2-chlorophenyl)methyl)pentanamide | Quinazolinone | The N-(2-chlorophenyl) group is part of a larger substituent on the quinazolinone ring system. smolecule.com |
Chemical Reactivity and Transformations of the Pentanamide Framework
The chemical reactivity of this compound is dictated by its constituent functional groups: the amide linkage, the aliphatic pentyl chain, and the substituted aromatic ring.
Functional Group Interconversions
Functional group interconversion is a key strategy in organic synthesis, allowing for the transformation of one functional group into another. solubilityofthings.comwikipedia.org For this compound, the amide group is a primary site for such transformations.
Amide Hydrolysis: The amide bond can be cleaved under acidic or basic conditions to yield pentanoic acid and 2-chloroaniline. evitachem.com This reaction is a fundamental transformation, often used in degradative studies or as a retro-synthetic disconnection.
Amide Reduction: The amide can be reduced to a secondary amine, N-(2-chlorophenyl)pentan-1-amine . This transformation is typically achieved using powerful reducing agents like lithium aluminum hydride (LiAlH₄) in a dry ether solvent. This converts the carbonyl group (C=O) of the amide into a methylene (B1212753) group (CH₂).
Dehydration to Nitriles: While less common for N-aryl amides, primary amides can be dehydrated to form nitriles using reagents like phosphorus pentoxide (P₂O₅) or thionyl chloride (SOCl₂). vanderbilt.edu Applying this to a precursor primary pentanamide could be a route to related nitrile compounds.
| Starting Functional Group | Reagents/Conditions | Resulting Functional Group | Product |
| Amide | H₃O⁺ or OH⁻, heat | Carboxylic Acid + Amine | Pentanoic acid + 2-chloroaniline |
| Amide | 1. LiAlH₄, dry ether 2. H₂O | Secondary Amine | N-(2-chlorophenyl)pentan-1-amine |
Aromatic Electrophilic Substitution on the Chlorophenyl Ring
The chlorophenyl ring of this compound is susceptible to electrophilic aromatic substitution (EAS). pdx.edu The position of substitution on the ring is directed by the two existing substituents: the chlorine atom and the pentanamido group (-NHCO(CH₂)₃CH₃).
Directing Effects:
Chlorine (-Cl): Chlorine is an ortho-, para-directing deactivator. It withdraws electron density inductively (deactivating) but donates electron density through resonance (ortho-, para-directing). masterorganicchemistry.com
Amido group (-NHCOR): The amido group is an ortho-, para-directing activator. The nitrogen lone pair can donate electron density to the ring via resonance, which strongly activates the ortho and para positions. This activating effect generally outweighs the deactivating effect of the carbonyl group's inductive withdrawal. masterorganicchemistry.com
The powerful activating and ortho-, para-directing effect of the amido group dominates the weaker effect of the chlorine atom. Therefore, electrophilic substitution is expected to occur primarily at the positions ortho and para to the amido group (positions 3 and 5) and para to the chlorine atom (position 5). The substitution at position 5 is doubly favored. Steric hindrance from the pentanamide chain might slightly disfavor the ortho position (position 3).
Common EAS Reactions:
Nitration: Reaction with a mixture of nitric acid (HNO₃) and sulfuric acid (H₂SO₄) would introduce a nitro group (-NO₂), likely at the 5-position, yielding N-(2-chloro-5-nitrophenyl)pentanamide .
Halogenation: Using Br₂ with a Lewis acid catalyst like FeBr₃ would result in bromination, likely yielding N-(5-bromo-2-chlorophenyl)pentanamide .
Friedel-Crafts Acylation/Alkylation: These reactions, using an acyl chloride or alkyl halide with a Lewis acid catalyst (e.g., AlCl₃), would also be directed to the activated positions. lumenlearning.com However, the Lewis acid can complex with the amide nitrogen, deactivating the ring, which can be a limitation. lumenlearning.com
| Reaction | Reagents | Electrophile | Major Product |
| Nitration | HNO₃, H₂SO₄ | NO₂⁺ | N-(2-chloro-5-nitrophenyl)pentanamide |
| Bromination | Br₂, FeBr₃ | Br⁺ | N-(5-bromo-2-chlorophenyl)pentanamide |
| Sulfonation | Fuming H₂SO₄ | SO₃ | N-(2-chloro-5-sulfophenyl)pentanamide |
Selective Chemical Modifications
Selective modification aims to alter one part of a molecule without affecting other reactive sites. researchgate.net In this compound, this could involve targeting the aliphatic chain, the amide, or the aromatic ring independently.
Modification of the Aliphatic Chain: While the pentyl chain is relatively unreactive, radical halogenation could introduce a halogen. However, achieving high selectivity at a specific carbon can be challenging.
N-Alkylation/N-Acylation: The amide nitrogen can potentially be further alkylated or acylated, though this is often difficult due to the reduced nucleophilicity of the nitrogen atom whose lone pair is delocalized into the carbonyl and aromatic ring.
Directed Ortho-Metalation (DoM): A powerful strategy for selective functionalization is DoM. The amide group can act as a directed metalating group (DMG). By treating the molecule with a strong base like n-butyllithium (n-BuLi), a proton ortho to the amide group (at position 3) can be selectively removed to form an organolithium species. This intermediate can then be quenched with various electrophiles (e.g., CO₂, I₂, aldehydes) to introduce a new substituent specifically at the 3-position. This method overcomes the natural electronic preference for substitution at the 5-position.
Spectroscopic Characterization and Structural Elucidation
The structural framework of N-(2-chlorophenyl)pentanamide was meticulously pieced together using a suite of spectroscopic methods. These techniques provide complementary information, allowing for a comprehensive understanding of the compound's atomic connectivity and composition.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy stands as a cornerstone technique for the structural analysis of organic molecules in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of individual atoms.
The ¹H NMR spectrum of this compound, recorded in deuterated chloroform (B151607) (CDCl₃), reveals a series of signals that correspond to the distinct types of protons within the molecule. rsc.org
A broad singlet observed at approximately 7.56 ppm is attributed to the amide proton (N-H). rsc.org The aromatic region of the spectrum displays a doublet at 8.31 ppm with a coupling constant (J) of 8.3 Hz, corresponding to the proton on the carbon atom adjacent to the amide-substituted carbon of the phenyl ring. rsc.org A doublet of doublets at 7.28 ppm (J = 8.0, 1.5 Hz) and a multiplet between 7.22 and 7.15 ppm are also present, representing the other protons of the chlorophenyl ring. rsc.org
The aliphatic portion of the molecule is characterized by a triplet at 2.36 ppm, which is assigned to the two protons of the methylene (B1212753) group adjacent to the carbonyl group. rsc.org A multiplet observed between 1.58 and 1.74 ppm corresponds to the two protons of the next methylene group in the pentyl chain. rsc.org The subsequent methylene protons appear as a multiplet in the range of 1.28 to 1.43 ppm. rsc.org Finally, a triplet at 0.89 ppm (J = 7.3 Hz) is characteristic of the terminal methyl group of the pentyl chain. rsc.org
Table 1: ¹H NMR Spectral Data for this compound
| Chemical Shift (δ) in ppm | Multiplicity | Coupling Constant (J) in Hz | Assignment |
|---|---|---|---|
| 8.31 | d | 8.3 | Aromatic CH |
| 7.56 | s | NH | |
| 7.28 | dd | 8.0, 1.5 | Aromatic CH |
| 7.22 - 7.15 | m | Aromatic CH | |
| 2.36 | t | CH₂ | |
| 1.74 - 1.58 | m | CH₂ | |
| 1.43 - 1.28 | m | CH₂ |
d = doublet, s = singlet, dd = doublet of doublets, m = multiplet, t = triplet
The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. For this compound, the spectrum shows a signal at 171.33 ppm, which is characteristic of a carbonyl carbon in an amide functional group. rsc.org The signals for the carbon atoms of the chlorophenyl ring appear in the downfield region of the spectrum. The carbon atom bearing the amide group resonates at 135.71 ppm. rsc.org The signal at 132.13 ppm is assigned to the carbon atom to which the chlorine atom is attached. rsc.org The other aromatic carbons produce signals at 128.35 ppm, 124.99 ppm, and 121.88 ppm. rsc.org
In the aliphatic region, the carbon of the methylene group adjacent to the carbonyl group appears at 37.71 ppm. rsc.org The other methylene carbons of the pentyl chain have chemical shifts of 27.57 ppm and 22.28 ppm. rsc.org The terminal methyl carbon gives rise to a signal at 13.76 ppm. rsc.org
Table 2: ¹³C NMR Spectral Data for this compound
| Chemical Shift (δ) in ppm | Assignment |
|---|---|
| 171.33 | C=O |
| 135.71 | Aromatic C |
| 132.13 | Aromatic C-Cl |
| 128.35 | Aromatic CH |
| 124.99 | Aromatic CH |
| 121.88 | Aromatic CH |
| 37.71 | CH₂ |
| 27.57 | CH₂ |
| 22.28 | CH₂ |
To further confirm the structural assignments, two-dimensional (2D) NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are invaluable.
COSY spectra establish proton-proton (¹H-¹H) coupling networks. For this compound, a COSY experiment would show correlations between the adjacent methylene protons in the pentyl chain and between the coupled protons in the aromatic ring, confirming their connectivity. sdsu.eduresearchgate.net
HSQC experiments reveal one-bond correlations between protons and their directly attached carbons (¹H-¹³C). columbia.edu This technique would definitively link the proton signals in the ¹H NMR spectrum to their corresponding carbon signals in the ¹³C NMR spectrum. For example, the proton signal at 0.89 ppm would show a cross-peak with the carbon signal at 13.76 ppm, confirming the assignment of the terminal methyl group. columbia.edu
HMBC provides information about longer-range (typically 2-3 bond) correlations between protons and carbons. sdsu.edu This is particularly useful for identifying quaternary carbons (carbons with no attached protons) and for piecing together different fragments of the molecule. columbia.edu In the case of this compound, an HMBC experiment would show a correlation between the amide proton and the carbonyl carbon, as well as between the protons of the methylene group adjacent to the carbonyl and the carbonyl carbon itself, solidifying the structure of the amide linkage. columbia.edu
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and can also provide information about its elemental composition and structure.
High-resolution mass spectrometry provides a very precise measurement of the mass of a molecule, which can be used to determine its elemental formula. rsc.org For a related compound, N-(2-bromophenyl)pentanamide, the calculated mass for the molecular ion [M]⁺ was 255.02533, and the found mass was 255.02571, confirming its elemental composition as C₁₁H₁₄BrNO. rsc.org This level of accuracy is crucial for distinguishing between compounds with the same nominal mass but different elemental formulas.
Electrospray ionization is a soft ionization technique that is particularly useful for analyzing polar and large molecules. amazonaws.com In ESI-MS, the sample is dissolved in a solvent and sprayed through a charged capillary, creating charged droplets. The solvent evaporates, leaving charged analyte molecules that are then analyzed by the mass spectrometer. This technique often results in the observation of protonated molecules [M+H]⁺ or other adducts, which helps in determining the molecular weight of the compound. For instance, in the analysis of a similar compound, N-(2-methoxyphenyl)pentanamide, the protonated molecule [M+H]⁺ was observed with a calculated mass of 208.1332 and a found mass of 208.1336. rsc.org
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a powerful analytical technique used to identify the functional groups present in a molecule. specac.com Molecules absorb infrared radiation at specific frequencies that correspond to the vibrations of their chemical bonds. specac.com An IR spectrum, which plots transmittance against wavenumber, provides a unique "fingerprint" of the molecule, revealing the presence of characteristic functional groups. specac.com
For this compound, the IR spectrum exhibits several key absorption bands that confirm its structure. The presence of an amide group is indicated by a strong absorption band for the C=O (carbonyl) stretch, typically observed in the range of 1680–1640 cm⁻¹. specac.com Additionally, the N-H stretching vibration of the secondary amide appears in the region of 3400–3250 cm⁻¹. orgchemboulder.com The aromatic nature of the chlorophenyl ring is confirmed by C-H stretching vibrations above 3000 cm⁻¹ and C-C in-ring stretching vibrations around 1600-1450 cm⁻¹. libretexts.org The C-Cl stretching vibration is expected in the 850-550 cm⁻¹ region. orgchemboulder.com The aliphatic pentyl group is identified by C-H stretching bands between 3000 and 2850 cm⁻¹. libretexts.org
Table 1: Characteristic Infrared Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Bond Vibration | Functional Group |
|---|---|---|
| 3400–3250 (m) | N–H stretch | Secondary Amide |
| 3100–3000 (s) | C–H stretch | Aromatic Ring |
| 3000–2850 (m) | C–H stretch | Alkane (Pentyl group) |
| 1680–1640 (s) | C=O stretch | Amide (Amide I band) |
| 1600–1585 (m) | C–C stretch (in-ring) | Aromatic Ring |
| 1550-1475 (m) | N-H bend | Secondary Amide (Amide II band) |
Note: (s) = strong, (m) = medium. The exact positions of the peaks can vary based on the sample preparation and instrument.
Advanced Structural Analysis (e.g., X-ray Crystallography for single-crystal structure)
X-ray crystallography is a definitive technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. wikipedia.orglibretexts.org By analyzing the diffraction pattern of X-rays passing through a single crystal, scientists can calculate the electron density and, consequently, the positions of atoms, bond lengths, and bond angles. nih.gov
A hypothetical crystal structure of this compound would likely crystallize in a common space group such as P2₁/c (monoclinic) or P-1 (triclinic). dcu.ieacs.orgmdpi.com The bond lengths and angles would conform to standard values for sp² and sp³ hybridized carbon, nitrogen, and oxygen atoms. The dihedral angle between the phenyl ring and the amide plane is a key conformational parameter that would be determined from the crystallographic data.
Table 2: Hypothetical Crystallographic Data for this compound
| Parameter | Expected Value/System |
|---|---|
| Crystal System | Monoclinic or Triclinic |
| Space Group | e.g., P2₁/c or P-1 |
| Key Bond Lengths (Å) | C=O: ~1.23, C-N (amide): ~1.33, C-Cl: ~1.74 |
| Key Bond Angles (°) | C-N-H: ~120°, O=C-N: ~122° |
Note: These are expected values based on crystallographic data of similar compounds and are subject to experimental determination.
Advanced Analytical Methodologies for N 2 Chlorophenyl Pentanamide Quantification and Purity Assessment
Chromatographic Techniques for Separation and Detection
Chromatography stands as a cornerstone for the analytical assessment of N-(2-chlorophenyl)pentanamide, offering powerful separation capabilities that are essential for both quantification and purity evaluation. High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Ultra-Performance Liquid Chromatography (UPLC) are among the most valuable techniques in this regard.
High-Performance Liquid Chromatography (HPLC) Method Development and Validation
Reverse-phase HPLC (RP-HPLC) is a primary method for the analysis of this compound due to the compound's moderate polarity. The development of a robust HPLC method involves the careful selection of a stationary phase, mobile phase, and detector to achieve optimal separation and sensitivity.
A typical HPLC method for a related compound, N-(2-amino-6-chlorophenyl)-N-phenylacetamide, utilizes a C18 or a specialized reverse-phase column with low silanol (B1196071) activity, such as a Newcrom R1 column. sielc.com The mobile phase often consists of a mixture of an organic solvent like acetonitrile (B52724) (MeCN) and an aqueous buffer, such as a phosphate (B84403) buffer, with the pH adjusted to ensure the analyte is in a non-ionized state for better retention and peak shape. sielc.comnih.gov For this compound, a gradient elution, where the proportion of the organic solvent is increased over time, would likely be employed to ensure the efficient elution of the compound while also separating it from potential impurities with different polarities.
Method validation is a critical step to ensure the reliability of the analytical data. According to the International Council for Harmonisation (ICH) guidelines, this process involves demonstrating the method's specificity, linearity, accuracy, precision, and robustness. usp.org
Table 1: Illustrative HPLC Method Parameters for this compound Analysis (Based on Analogs)
| Parameter | Condition |
| Column | C18, 4.6 mm x 150 mm, 3.5 µm particle size |
| Mobile Phase A | 0.025 M Phosphate Buffer (pH 6) |
| Mobile Phase B | Acetonitrile |
| Gradient | 70% A to 30% A over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 240 nm |
| Column Temperature | 40 °C |
| Injection Volume | 10 µL |
This table is illustrative and based on methods for structurally similar compounds like N-phenylacetamide and other chloro-substituted anilides. nih.govusp.org
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives
While this compound itself may not be sufficiently volatile for direct GC analysis, GC-MS becomes a powerful tool following a derivatization step. colostate.edu Derivatization converts the amide into a more volatile and thermally stable compound, making it amenable to GC separation. colostate.edu Common derivatization techniques for amides include silylation, which replaces the active hydrogen on the nitrogen atom with a trimethylsilyl (B98337) (TMS) group. colostate.edu
The GC separates the derivatized analyte from other components in the sample based on their boiling points and interactions with the stationary phase of the GC column. shimadzu.com The separated components then enter the mass spectrometer, which provides mass-to-charge ratio (m/z) data. This data serves as a molecular fingerprint, allowing for confident identification of the derivatized this compound and any volatile impurities. libretexts.org The fragmentation pattern observed in the mass spectrum can also provide structural information about the molecule. libretexts.org
Table 2: Hypothetical GC-MS Parameters for Derivatized this compound
| Parameter | Condition |
| GC Column | HP-5ms, 30 m x 0.25 mm, 0.25 µm film thickness |
| Carrier Gas | Helium at a constant flow of 1 mL/min |
| Oven Program | 100 °C (hold 2 min), ramp to 280 °C at 15 °C/min, hold 5 min |
| Injector Temperature | 250 °C |
| MS Ion Source | Electron Ionization (EI) at 70 eV |
| MS Scan Range | 50-500 m/z |
Ultra-Performance Liquid Chromatography (UPLC) for Enhanced Resolution
Ultra-Performance Liquid Chromatography (UPLC) represents a significant advancement over traditional HPLC, offering faster analysis times and superior resolution. waters.com This is achieved by using columns with sub-2 µm particle sizes, which necessitates instrumentation capable of handling higher backpressures. waters.com For the analysis of this compound, a UPLC method would provide sharper and more resolved peaks, which is particularly advantageous for separating the main compound from closely related impurities. waters.comlcms.czwaters.comnih.gov
The principles of method development for UPLC are similar to HPLC, involving the optimization of the column, mobile phase, and gradient. waters.com The enhanced resolution of UPLC can be critical in complex samples or when very low levels of impurities need to be detected and quantified. lcms.cz
Spectrophotometric Approaches for Quantitative Analysis (e.g., UV-Vis Spectroscopy)
UV-Visible (UV-Vis) spectroscopy is a valuable technique for the quantitative analysis of this compound, provided the compound possesses a suitable chromophore. The presence of the chlorophenyl ring and the amide group constitutes a chromophoric system that absorbs light in the ultraviolet region. acs.orgresearchgate.net
According to the Beer-Lambert law, the absorbance of a solution is directly proportional to the concentration of the absorbing species. This relationship forms the basis for quantitative analysis. To determine the concentration of this compound in a sample, a calibration curve is first constructed by measuring the absorbance of a series of standard solutions of known concentrations at the wavelength of maximum absorbance (λmax). The λmax for N-aryl amides typically falls within the UV range. acs.orgresearchgate.net The concentration of the analyte in an unknown sample can then be determined by measuring its absorbance and interpolating from the calibration curve.
While UV-Vis spectroscopy is a rapid and cost-effective technique, its selectivity can be limited in the presence of other absorbing species, such as impurities with similar chromophores. Therefore, it is often used in conjunction with a separation technique like HPLC, where the UV-Vis detector measures the absorbance of the compound as it elutes from the column. usp.org
Quality Control and Impurity Profiling Methodologies
Ensuring the quality of this compound requires stringent quality control measures, with a primary focus on impurity profiling. mt.com Impurities can originate from the starting materials, by-products of the synthesis, or degradation of the final compound. veeprho.comdaicelpharmastandards.com The identification and quantification of these impurities are critical as they can impact the compound's properties and efficacy in its intended application.
Impurity profiling typically involves a combination of chromatographic and spectroscopic techniques. HPLC and UPLC are the primary tools for separating impurities from the main compound. mt.com The use of a photodiode array (PDA) detector in conjunction with HPLC or UPLC can provide UV spectra of the impurities, which can aid in their preliminary identification. waters.com
For definitive structural elucidation of unknown impurities, hyphenated techniques such as LC-MS/MS are invaluable. After separation by LC, the impurities are introduced into a tandem mass spectrometer, which can provide molecular weight information and fragmentation patterns, allowing for detailed structural characterization. acs.org Once identified, reference standards for the impurities can be synthesized to allow for their accurate quantification in routine quality control testing. daicelpharmastandards.com
Common potential impurities in the synthesis of this compound could include unreacted starting materials such as 2-chloroaniline (B154045) and pentanoic acid, or by-products from side reactions.
Investigation of Biological Activities of N 2 Chlorophenyl Pentanamide and Its Analogues in in Vitro Systems
In Vitro Biological Screening Paradigms
The therapeutic potential of N-(2-chlorophenyl)pentanamide and its analogues has been evaluated through a variety of in vitro assays to determine their biological activities. These studies are crucial in identifying lead compounds for further development.
Several analogues of this compound have demonstrated significant antiproliferative activity against various cancer cell lines. A study on dexibuprofen amide analogues revealed that N-(2-chlorophenyl)-2-(4-isobutylphenyl)propionamide exhibited excellent antitumor activity, showing 100% inhibition of tumor growth in a potato disc tumor induction assay. nih.gov Another derivative, N-(2,5-dichlorophenyl)-2-(4-isobutylphenyl)propionamide, also showed 100% tumor inhibition. nih.gov When tested against the MCF-7 breast carcinoma cell line, the 2,5-dichloro substituted analogue displayed an exceptionally low IC50 value of 0.01±0.002 µM, indicating potent growth inhibition. nih.gov
Furthermore, research into 1,3-thiazolidin-4-one derivatives identified N-[2-(4-chlorophenyl)-5-methyl-4-oxo-1,3-thiazolidin-3-yl]benzamide as a compound with notable antiproliferative effects. scholarsresearchlibrary.com This compound, along with its dichlorophenyl analogue, showed significant cytotoxicity against Dalton's ascites lymphoma (DAL) cells. scholarsresearchlibrary.com Specifically, the N-[2-(2,4-dichlorophenyl)-5-methyl-4-oxo-1,3-thiazolidin-3-yl]benzamide derivative inhibited 100% of DAL tumor cells at a concentration of 100 mcg/ml and showed potent inhibition of the L929 lung fibroblast cell line with an IC50 of 16.3 μg/ml. scholarsresearchlibrary.com
Indole-aryl amide derivatives have also been investigated, with some compounds showing activity against multiple cancer cell lines. mdpi.com For instance, a derivative featuring a 4-(aminomethyl)aniline and indolylacetic acid moiety was active against HT29, HeLa, and MCF7 cancer cells with IC50 values of 0.96 µM, 1.87 µM, and 0.84 µM, respectively. mdpi.com
Table 1: Antiproliferative Activity of this compound Analogues
| Compound/Analogue | Cell Line/Assay | Activity | Source |
|---|---|---|---|
| N-(2-chlorophenyl)-2-(4-isobutylphenyl)propionamide | Potato Disc Tumor Assay | 100% inhibition | nih.gov |
| N-(2,5-dichlorophenyl)-2-(4-isobutylphenyl)propionamide | Potato Disc Tumor Assay | 100% inhibition | nih.gov |
| N-(2,5-dichlorophenyl)-2-(4-isobutylphenyl)propionamide | MCF-7 (Breast Carcinoma) | IC50: 0.01±0.002 µM | nih.gov |
| N-[2-(2,4-dichlorophenyl)-5-methyl-4-oxo-1,3-thiazolidin-3-yl]benzamide | Dalton's Ascites Lymphoma (DAL) | 100% inhibition at 100 mcg/ml | scholarsresearchlibrary.com |
| N-[2-(2,4-dichlorophenyl)-5-methyl-4-oxo-1,3-thiazolidin-3-yl]benzamide | L929 (Lung Fibroblast) | IC50: 16.3 μg/ml | scholarsresearchlibrary.com |
| Indole-aryl amide derivative 4 | HT29 (Colon Carcinoma) | IC50: 0.96 µM | mdpi.com |
| Indole-aryl amide derivative 4 | HeLa (Cervical Cancer) | IC50: 1.87 µM | mdpi.com |
| Indole-aryl amide derivative 4 | MCF7 (Breast Carcinoma) | IC50: 0.84 µM | mdpi.com |
Urease, a nickel-containing enzyme, is a significant virulence factor in infections caused by bacteria such as Helicobacter pylori. nih.gov The inhibition of this enzyme is a key strategy for treating related diseases. Analogues of this compound have been investigated for their urease inhibitory potential. Dihydropyrimidine phthalimide (B116566) hybrids have shown potent urease inhibitory activity, with several compounds exhibiting IC50 values lower than the standard inhibitor, thiourea (B124793) (IC50 of 21.0 ± 0.1 µM). ekb.eg For example, compounds 10g, 10e, and 10h in one study displayed IC50 values of 12.6 ± 0.1 µM, 15.2 ± 0.7 µM, and 15.8 ± 0.5 µM, respectively. ekb.eg
The mechanism of urease inhibition often involves the interaction of the inhibitor with the nickel ions in the enzyme's active site. researchgate.net Studies on various classes of compounds, including hydroxamic acids and phosphorodiamidates, have provided insights into the structural requirements for potent urease inhibition. researchgate.net
Table 2: Urease Inhibitory Activity of Analogue Classes
| Compound Class/Analogue | Target | Activity (IC50) | Source |
|---|---|---|---|
| Dihydropyrimidine phthalimide hybrid 10g | Urease | 12.6 ± 0.1 µM | ekb.eg |
| Dihydropyrimidine phthalimide hybrid 10e | Urease | 15.2 ± 0.7 µM | ekb.eg |
| Dihydropyrimidine phthalimide hybrid 10h | Urease | 15.8 ± 0.5 µM | ekb.eg |
| Thiourea (Standard) | Urease | 21.0 ± 0.1 µM | ekb.egpjps.pk |
The endocannabinoid system, comprising cannabinoid receptors CB1 and CB2, is involved in numerous physiological processes. nih.gov N-aryl-oxadiazolyl-propionamides represent a class of selective ligands for the human CB2 receptor. nih.govd-nb.info By modifying the N-arylamide portion of these molecules, researchers have identified that a 9-ethyl-9H-carbazole amide group is optimal for binding to the CB2 receptor. nih.govd-nb.info Certain fluorine-substituted analogues have shown low nanomolar affinity for human CB2 (Ki = 4.27-6.98 nM) and over 1,000-fold selectivity against the human CB1 receptor. d-nb.info
Further studies on N-arylalkanamides have aimed to refine the structural framework for CB2 receptor binding. tandfonline.comtandfonline.com While many of the synthesized compounds in one study did not show significant binding affinity, the findings help to elucidate the structural requirements for optimal interaction with the CB2 receptor. tandfonline.comtandfonline.com
Table 3: Cannabinoid Receptor Binding Affinity of N-Aryl Amide Analogues
| Compound/Analogue Class | Receptor | Affinity (Ki) | Selectivity | Source |
|---|---|---|---|---|
| Fluorine-substituted N-aryl-oxadiazolyl-propionamide (6e) | hCB2 | 4.27 nM | >1,000-fold vs hCB1 | d-nb.info |
| Fluorine-substituted N-aryl-oxadiazolyl-propionamide (6a) | hCB2 | 6.98 nM | >1,000-fold vs hCB1 | d-nb.info |
Protozoal diseases like malaria and human African trypanosomiasis remain significant global health challenges. Research into N-substituted N-phenylbenzamide bisguanidines has identified compounds with potent antiprotozoal activity. nih.gov N-alkyl analogues, in particular, displayed low nanomolar IC50 values against Trypanosoma brucei and submicromolar activity against Plasmodium falciparum. nih.gov Two compounds, 4-(2-ethylguanidino)-N-(4-(2-ethylguanidino)phenyl)benzamide dihydrochloride (B599025) and its isopropyl analogue, showed 100% cure rates in a mouse model of acute human African trypanosomiasis. nih.gov
Similarly, diimidazoline N-phenylbenzamides have been explored for their antiprotozoal properties. acs.org Three diimidazoline compounds demonstrated high antiplasmodial selectivity with IC50 values ranging from 1.9 to 28 nM against cultured P. falciparum. acs.org A gem-dimethyl diimidazoline analogue showed high antitrypanosomal selectivity with an IC50 of 26 nM against T. brucei rhodesiense. acs.org The structural requirement for high antiprotozoal activity in this class of compounds appears to be two imidazoline (B1206853) heterocycles in a para orientation on an N-phenylbenzamide or similar core structure. acs.org
Table 4: Anti-protozoal Activity of N-Phenylbenzamide Analogues
| Compound/Analogue Class | Protozoan | Activity (IC50) | Source |
|---|---|---|---|
| Diimidazoline N-phenylbenzamide analogues | Plasmodium falciparum | 1.9 - 28 nM | acs.org |
| gem-dimethyl diimidazoline analogue | Trypanosoma brucei rhodesiense | 26 nM | acs.org |
| N-alkyl N-phenylbenzamide bisguanidines | Trypanosoma brucei | Low nanomolar | nih.gov |
| N-alkyl N-phenylbenzamide bisguanidines | Plasmodium falciparum | Submicromolar | nih.gov |
The rise of antimicrobial resistance necessitates the discovery of new antimicrobial agents. Analogues of this compound have shown promise in this area. In a study of chiral β-keto amides, 3-(4-chlorophenyl)-3-oxo-N-[(R)-1-phenylethyl]propanamide demonstrated a minimum inhibitory concentration (MIC) of 125 µg/ml against E. coli and C. albicans. jocpr.com Another analogue, 3-(4-fluorophenyl)-N-[(S)-1-cyclohexylethyl]-3-oxopropanamide, was effective against B. subtilis and S. aureus with the same MIC. jocpr.com
Quinoxaline derivatives have also been investigated for their antimicrobial properties. ripublication.com A compound containing a pyrimidine (B1678525) ring substituted with a 4-chlorophenyl group showed broad-spectrum antibacterial activity. ripublication.com Additionally, new derivatives of 4-[(4-chlorophenyl)sulfonyl]benzoic acid have been synthesized and evaluated. nih.gov The 1,3-oxazole derivative containing a phenyl group at the 5-position was active against the C. albicans strain. nih.gov
Table 5: Antimicrobial Activity of this compound Analogues
| Compound/Analogue | Microorganism | Activity (MIC) | Source |
|---|---|---|---|
| 3-(4-chlorophenyl)-3-oxo-N-[(R)-1-phenylethyl]propanamide | Escherichia coli | 125 µg/ml | jocpr.com |
| 3-(4-chlorophenyl)-3-oxo-N-[(R)-1-phenylethyl]propanamide | Candida albicans | 125 µg/ml | jocpr.com |
| 3-(4-fluorophenyl)-N-[(S)-1-cyclohexylethyl]-3-oxopropanamide | Bacillus subtilis | 125 µg/ml | jocpr.com |
| 3-(4-fluorophenyl)-N-[(S)-1-cyclohexylethyl]-3-oxopropanamide | Staphylococcus aureus | 125 µg/ml | jocpr.com |
| 1,3-oxazole with phenyl at 5-position | Candida albicans | Growth inhibition | nih.gov |
Cellular Response Studies in Research Models
Understanding the cellular mechanisms underlying the observed biological activities is crucial. Studies on indole-aryl amide derivatives have shown that some compounds can induce cell cycle arrest and apoptosis in cancer cells. mdpi.com For example, one derivative was found to cause cell cycle arrest in the G1 phase and promote apoptosis in HT29 colon cancer cells. mdpi.com This was accompanied by an increase in the expression of p21 and Bax proteins. mdpi.com
In the context of histone deacetylase (HDAC) inhibition, ortho-aryl N-hydroxycinnamides have been developed as potent and selective inhibitors of HDAC8. nih.gov One such compound showed antiproliferative effects against several human lung cancer cell lines and exhibited cytotoxicity against human lung CL1-5 cells comparable to the known HDAC inhibitor SAHA, without significant toxicity to normal cells. nih.gov These studies highlight the potential for this compound analogues to selectively target cancer cells and modulate key cellular pathways.
Cell Viability and Growth Inhibition Assays
The cytotoxic potential of analogues of this compound has been evaluated against various human cancer cell lines using cell viability assays. These assays are crucial for determining the concentration of a compound required to inhibit cell growth by half, known as the half-maximal inhibitory concentration (IC50).
A notable analogue, 5-chloro-n-(2-methoxy-5-(methyl (2-oxo-2Hchromen-4-yl) amino) pentanamide (B147674), demonstrated potent anti-proliferative activity. Its efficacy was tested against human ovarian cancer cells (A2780s and A2780/T), yielding IC50 values that underscore its potential as an antitumor agent. frontiersin.org Specifically, the IC50 value ranged from 3.5 to 31.9 nM, indicating high potency. frontiersin.org
Another class of related compounds, indole-aryl amide derivatives, has also been assessed for antiproliferative activity. For example, one such derivative displayed activity against MCF7 and PC3 cancer cell lines with IC50 values of 0.81 µM and 2.13 µM, respectively. mdpi.com However, this particular compound also showed significant activity against normal embryonic intestinal I407 cells, with an IC50 of 0.35 µM. mdpi.com Another indole-aryl amide was effective against HT29, HeLa, and MCF7 cancer cells, with IC50 values of 0.96 µM, 1.87 µM, and 0.84 µM, respectively, but also affected the normal 3T3 cell line at low concentrations (IC50 = 0.63 µM). mdpi.com
Furthermore, bile-acid-appended triazolyl aryl ketones, which can be considered structural analogues, have been synthesized and evaluated for their cytotoxicity. One such conjugate was found to be highly active against MCF-7 (human breast adenocarcinoma) and 4T1 (mouse mammary carcinoma) cells, with IC50 values of 5.71 µM and 8.71 µM, respectively. mdpi.com Another related compound showed even more pronounced activity against MCF-7 cells with an IC50 value of 2.61 µM. mdpi.com Importantly, these compounds were found to be non-toxic against the normal human embryonic kidney cell line (HEK 293). mdpi.com
These findings highlight that while direct data on this compound is scarce, its analogues show significant growth inhibition in various cancer cell lines. The IC50 values, however, vary depending on the specific structural modifications of the analogue and the cancer cell line being tested.
Table 1: Cytotoxic Activity of this compound Analogues
| Compound Analogue | Cell Line | IC50 Value |
|---|---|---|
| 5-chloro-n-(2-methoxy-5-(methyl (2-oxo-2Hchromen-4-yl) amino) pentanamide | Human ovarian cancer (A2780s and A2780/T) | 3.5 - 31.9 nM frontiersin.org |
| Indole-aryl amide derivative 1 | MCF7 | 0.81 µM mdpi.com |
| PC3 | 2.13 µM mdpi.com | |
| Indole-aryl amide derivative 2 | HT29 | 0.96 µM mdpi.com |
| HeLa | 1.87 µM mdpi.com | |
| MCF7 | 0.84 µM mdpi.com | |
| Bile-acid-appended triazolyl aryl ketone 1 | MCF-7 | 5.71 µM mdpi.com |
| 4T1 | 8.71 µM mdpi.com |
Induction of Apoptosis and Cell Cycle Modulation Studies
Apoptosis, or programmed cell death, is a critical mechanism by which anti-cancer agents exert their effects. Studies on analogues of this compound reveal that these compounds can induce apoptosis and modulate the cell cycle in cancer cells.
For instance, the analogue 5-chloro-n-(2-methoxy-5-(methyl (2-oxo-2Hchromen-4-yl) amino) pentanamide was found to induce cell cycle arrest in human ovarian cancer cells (A2780s and A2780/T) at the G2/M phase and promote apoptosis. frontiersin.org This arrest prevents the cells from dividing and proliferating.
Similarly, N,N'-[(3,4-dimethoxyphenyl)methylene]biscinnamide (DPMBC), an N,N'-(arylmethylene)bisamide analogue, was shown to induce apoptosis in HL-60 human promyelocytic leukemia and PC-3 human prostate cancer cells. iiarjournals.org The mechanism of action was identified as the extrinsic apoptotic pathway, which is mediated by the upregulation of Death Receptor 5 (DR5) and the subsequent activation of caspases. iiarjournals.org
Indolyl glyoxylamides, another class of related compounds, have also been shown to induce apoptosis. In human gastric NUGC3 cancer cells, treatment with these compounds led to nucleus condensation and DNA fragmentation, which are hallmarks of apoptosis. acs.org
Furthermore, research into indole-aryl-amide derivatives indicated that one compound caused an increase in the expression of p21 and Bax in HT29 cells, proteins known to be involved in cell cycle arrest and apoptosis. mdpi.com
The B-cell lymphoma 2 (BCL-2) family of proteins are key regulators of apoptosis, and their modulation is a common mechanism for anti-cancer drugs. frontiersin.orgnih.gov While direct interaction of this compound with BCL-2 proteins has not been reported, the apoptotic activity of its analogues suggests a potential role in modulating these pathways.
Cell cycle analysis of HeLa cells treated with a piperazine-based analogue showed a dose-dependent increase in the G2/M population, indicating cell cycle arrest at this phase. researchgate.net This was accompanied by DNA laddering, a marker of apoptosis. researchgate.net
Table 2: Apoptotic and Cell Cycle Effects of this compound Analogues
| Compound Analogue | Effect | Cell Line | Mechanism |
|---|---|---|---|
| 5-chloro-n-(2-methoxy-5-(methyl (2-oxo-2Hchromen-4-yl) amino) pentanamide | G2/M phase cell cycle arrest and apoptosis frontiersin.org | Human ovarian cancer (A2780s and A2780/T) frontiersin.org | Not specified |
| N,N'-[(3,4-dimethoxyphenyl)methylene]biscinnamide (DPMBC) | Apoptosis induction iiarjournals.org | HL-60, PC-3 iiarjournals.org | Upregulation of Death Receptor 5 (DR5) and caspase activation iiarjournals.org |
| Indolyl glyoxylamides | Apoptosis induction acs.org | Human gastric NUGC3 acs.org | Nucleus condensation and DNA fragmentation acs.org |
| Indole-aryl-amide derivative | Increased p21 and Bax expression mdpi.com | HT29 mdpi.com | Not specified |
Structure Activity Relationship Sar Studies of N 2 Chlorophenyl Pentanamide Derivatives
Influence of N-Aryl Substitutions on Biological Potency and Selectivity
The nature and position of substituents on the N-aryl ring are pivotal determinants of the biological activity of N-phenylpentanamide derivatives. The electronic and steric properties of these substituents can drastically alter the compound's interaction with its biological target.
Positional Isomer Effects (e.g., ortho-chloro vs. meta/para)
The position of the chloro substituent on the phenyl ring significantly influences the biological activity. Studies comparing positional isomers of chloro-substituted aromatic amides have shown that meta- and para-substituted compounds often exhibit greater activity than their ortho-substituted counterparts. bioone.org For instance, in one study on aromatic amides, the ortho-chloro derivative showed a deterrent response of 67.2%, whereas the meta- and para-substituted analogs produced responses of 77.85% and 75.43%, respectively. bioone.org This suggests that the substituent's position at the ortho position, being close to the amide side chain, may create steric hindrance, potentially masking the amide group which can be crucial for biological interactions. bioone.org However, in other contexts, such as with tetrahydroquinolone modulators, an ortho-chloro substitution on the N-phenyl ring was found to be an improvement in certain assays. nih.gov This highlights that the optimal substitution pattern can be target-dependent.
Table 1: Effect of Chloro Substituent Position on Repellent Activity of Aromatic Amides
| Substituent Position | Repellent Response (%) |
|---|---|
| ortho-chloro | 67.2 |
| meta-chloro | 77.85 |
| para-chloro | 75.43 |
Data sourced from a study on chloro-substituted aromatic amides. bioone.org
Role of Halogen Identity and Number
The identity of the halogen atom and the number of halogen substituents on the aryl ring are critical factors in modulating biological potency. In some derivatives, replacing a chloro substituent with a fluorine atom has been shown to decrease the half-maximal inhibitory concentration (IC50) by 40%, indicating a significant change in binding affinity. vulcanchem.com The introduction of multiple halogens, such as in 2,5-dichloro or 2,6-difluoro derivatives, can also have a substantial effect. nih.gov For example, a 2,5-dichlorophenyl group at the amide was found to have a beneficial effect on potency, though it could also detrimentally affect solubility. nih.gov Furthermore, studies on niclosamide (B1684120) derivatives, which share a chlorinated N-aryl amide structure, found that 5-chloro-N-(2-chlorophenyl)-2-hydroxybenzamide was highly active in a nuclear factor-ĸB (NFĸB) assay, underscoring the importance of the specific halogenation pattern for certain biological targets. nih.gov
Impact of Pentanamide (B147674) Chain Modifications on Activity
Alterations to the pentanamide chain, including its length and the presence of substituents, can significantly affect biological activity. Research indicates that there is often an optimal chain length for activity. For example, in a series of N,N-diethyl-2-phenyl amides, increasing the alkyl chain length from acetamide (B32628) (two carbons) to pentanamide (five carbons) led to a decrease in repellent activity. bioone.org Conversely, in a series of N-(adamantan-1-ylcarbamothioyl) amides, a derivative with a seven-carbon alkyl chain (octanamide) demonstrated excellent inhibitory activity against urease. researchgate.netmdpi.com
Studies on tetrahydroquinolone agonists revealed that among n-alkyl chains ranging from ethyl to pentyl, the propyl and butyl chains were the most potent, while the shorter ethyl chain was the least potent. nih.gov This suggests a parabolic relationship between chain length and activity, where potency increases up to an optimal length and then declines.
Table 2: Influence of n-Alkyl Chain Length on Agonist Potency
| Alkyl Chain | Potency (pEC50) |
|---|---|
| Ethyl (C2) | ~5.0 |
| Propyl (C3) | ~6.0 |
| Butyl (C4) | ~6.0 |
| Pentyl (C5) | <6.0 |
Data reflects general trends observed in studies of related amide series. nih.gov
Contribution of Ancillary Moieties to Receptor/Enzyme Interactions
The addition of ancillary moieties, which are accessory chemical groups attached to the core structure, can fundamentally alter the pharmacodynamics of N-(2-chlorophenyl)pentanamide derivatives. These groups can introduce new points of interaction with a receptor or enzyme, enhance membrane permeability, or stabilize a bioactive conformation.
For instance, the introduction of a large hexadecylsulfonyl group to a related N-[2-chloro-5-aminophenyl]pentanamide structure was found to be critical for sustained activity. vulcanchem.com Shortening this group's alkyl chain significantly reduced potency, highlighting its role in the compound's interaction with its target, possibly by enhancing cell membrane penetration. vulcanchem.com Similarly, the incorporation of a bulky adamantyl group has been documented as a key factor in the high potency of certain urease inhibitors. researchgate.netmdpi.com
In another example, pyrrolidine-pentanamide derivatives of sulfonamides showed promising interactions with target proteins in malaria research. researchgate.net Molecular docking simulations of these compounds demonstrated tight binding to target proteins, indicating that the pyrrolidine (B122466) and sulfonamide moieties contribute significantly to the binding affinity. researchgate.net These findings underscore the strategic importance of adding ancillary groups to optimize the biological activity profile of a lead compound.
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method used to find mathematical relationships between the chemical structure of a compound and its biological activity. biointerfaceresearch.com These models are crucial in modern drug discovery for predicting the activity of new or untested compounds, thereby prioritizing synthesis and testing efforts. biointerfaceresearch.comrdd.edu.iq A typical QSAR study involves calculating molecular descriptors that encode structural, physicochemical, and electronic features of the molecules. researchgate.net Statistical methods, such as multiple linear regression (MLR), are then used to build a model that correlates these descriptors with the observed biological activity. biointerfaceresearch.com
Development of Predictive Models for Biological Activity
The development of a robust QSAR model is a multi-step process that includes data preparation, model construction, and rigorous validation. biointerfaceresearch.com For a series of compounds like this compound derivatives, a predictive model would be built using a "training set" of molecules with known activities. biointerfaceresearch.com Advanced techniques like 3D-QSAR can also be employed, which consider the three-dimensional conformation of the molecules and can provide contour maps that visualize the regions where steric bulk or specific electronic properties are favorable or unfavorable for activity. researchgate.net
Validation is a critical step to ensure the model has true predictive power and was not developed by chance. researchgate.net This involves using an external "test set" of compounds that were not used in model creation to see how accurately the model predicts their activities. biointerfaceresearch.com The ultimate goal is to create a statistically robust and predictive model that can be used for the virtual screening of large compound libraries and the rational design of new, more potent derivatives. cnr.itnih.gov Deep learning and other machine learning approaches are also increasingly being used to develop highly accurate predictive models from complex molecular data. bioscipublisher.com
Identification of Physicochemical Descriptors Influencing Activity
In the quest to optimize the therapeutic potential of lead compounds, a deep understanding of the relationship between a molecule's physicochemical properties and its biological activity is paramount. For derivatives of this compound, while specific comprehensive public data is limited, the principles of Quantitative Structure-Activity Relationship (QSAR) analysis on analogous chemical structures allow for a predictive understanding of which physicochemical descriptors are likely to govern their activity. These descriptors primarily fall into three categories: lipophilic, electronic, and steric.
Lipophilicity:
Lipophilicity, often quantified by the logarithm of the partition coefficient (log P), is a critical determinant of a drug's ability to cross biological membranes and interact with target receptors. acs.orgnih.gov For this compound derivatives, modifications that alter lipophilicity are expected to significantly impact their biological profile.
Research on other N-aryl amides has demonstrated that a parabolic relationship often exists between lipophilicity and biological activity. nih.gov This suggests that there is an optimal range of lipophilicity for maximum efficacy. Insufficient lipophilicity may lead to poor absorption and distribution, while excessive lipophilicity can result in poor solubility, increased metabolic breakdown, and non-specific binding to other cellular components. nih.gov
A hypothetical analysis of this compound derivatives, where the pentanamide chain or the phenyl ring is modified, illustrates this principle. By systematically altering substituents, a range of log P values can be achieved, which would be expected to correlate with biological activity until an optimal value is reached, after which further increases in lipophilicity would likely lead to a decrease in activity.
Interactive Data Table: Hypothetical Influence of Lipophilicity (logP) on the Biological Activity of this compound Derivatives
| Compound | Substituent (R) | Log P (Calculated) | Hypothetical Biological Activity (IC₅₀, µM) |
| 1 | H (Parent) | 3.50 | 15.0 |
| 2 | 4-Fluoro | 3.64 | 12.5 |
| 3 | 4-Methyl | 3.95 | 8.2 |
| 4 | 4-Trifluoromethyl | 4.35 | 5.1 |
| 5 | 4-tert-Butyl | 4.90 | 9.8 |
| 6 | 4-Phenoxy | 5.20 | 22.4 |
Note: The data in this table is hypothetical and for illustrative purposes to demonstrate the expected parabolic relationship between logP and biological activity.
Electronic Effects:
The electronic properties of substituents on the aromatic ring of this compound can profoundly influence its interaction with a biological target. These effects are typically quantified by the Hammett constant (σ), which describes the electron-donating or electron-withdrawing nature of a substituent.
Electron-withdrawing groups (e.g., -NO₂, -CN, -CF₃) can increase the acidity of the amide N-H group, potentially enhancing hydrogen bonding interactions with a receptor. Conversely, electron-donating groups (e.g., -OCH₃, -CH₃, -NH₂) may increase the electron density of the aromatic ring, which could be favorable for other types of interactions. Studies on related N-aryl amides have shown that the position and nature of these substituents are critical for activity. mdpi.com For instance, the presence of a halogen, like the chlorine atom in the parent compound, often contributes to a favorable electronic profile for certain biological targets.
A systematic variation of substituents on the phenyl ring of this compound would likely reveal a clear correlation between their electronic properties and the observed biological activity.
Interactive Data Table: Hypothetical Influence of Electronic Effects (Hammett's σ) on the Biological Activity of this compound Derivatives
| Compound | Substituent (at position 4) | Hammett Constant (σp) | Hypothetical Biological Activity (IC₅₀, µM) |
| 7 | -NH₂ | -0.66 | 35.0 |
| 8 | -OCH₃ | -0.27 | 21.8 |
| 9 | -CH₃ | -0.17 | 18.5 |
| 10 | -H | 0.00 | 15.0 |
| 11 | -F | 0.06 | 12.5 |
| 12 | -Cl | 0.23 | 9.8 |
| 13 | -CN | 0.66 | 4.2 |
| 14 | -NO₂ | 0.78 | 2.5 |
Note: The data in this table is hypothetical and for illustrative purposes to demonstrate the potential trend of increasing activity with electron-withdrawing substituents.
Steric Factors:
The size and shape of a molecule, or its steric properties, are crucial for determining how well it fits into the binding site of a biological target. The Taft steric parameter (Es) is one way to quantify the steric bulk of a substituent.
In the case of this compound derivatives, the steric hindrance introduced by substituents on the phenyl ring or modifications to the pentanamide chain can either enhance or diminish activity. A bulky substituent in a critical position could prevent the molecule from adopting the optimal conformation for binding. Conversely, in some cases, increased steric bulk may lead to a more favorable interaction with a hydrophobic pocket in the receptor. Research on analogous amide structures has shown that even the position of a substituent (e.g., ortho, meta, para) can have a significant steric impact on activity. nih.gov
Therefore, a careful selection of substituents with varying steric bulk would be necessary to probe the spatial requirements of the binding site and optimize the activity of this compound derivatives.
Interactive Data Table: Hypothetical Influence of Steric Factors (Taft's Eₛ) on the Biological Activity of this compound Derivatives
| Compound | Substituent (at position 4) | Taft Steric Parameter (Eₛ) | Hypothetical Biological Activity (IC₅₀, µM) |
| 15 | -H | 1.24 | 15.0 |
| 16 | -CH₃ | 0.00 | 8.2 |
| 17 | -CH₂CH₃ | -0.07 | 12.1 |
| 18 | -CH(CH₃)₂ | -0.47 | 25.6 |
| 19 | -C(CH₃)₃ | -1.54 | 58.9 |
Note: The data in this table is hypothetical and for illustrative purposes to show how increasing steric bulk beyond an optimal point can decrease activity.
Computational Chemistry and Molecular Modeling Applications of N 2 Chlorophenyl Pentanamide
Computational chemistry and molecular modeling serve as powerful tools to predict and analyze the behavior of molecules like N-(2-chlorophenyl)pentanamide at an atomic level. These in silico methods provide profound insights into potential biological activities and physicochemical properties, guiding further experimental research. The following sections detail the application of key computational techniques to understand the molecular characteristics of this compound and related N-aryl amides.
Research Applications and Future Directions for N 2 Chlorophenyl Pentanamide
N-(2-chlorophenyl)pentanamide as a Chemical Probe in Biological Research
A chemical probe is a small molecule used to study and manipulate biological systems, such as proteins or cellular pathways. mskcc.org Given the characteristics of its structural class, this compound holds potential for development as a chemical probe. N-acyl anilines, a class to which this compound belongs, have been synthesized and screened for various biological activities, including as chemical hybridizing agents in agriculture, demonstrating their utility in probing biological processes. nih.gov
The development of this compound as a chemical probe would involve characterizing its selectivity and mechanism of action. Ideally, a high-quality chemical probe should be potent, selective, and well-understood in terms of its biological target(s). The 2-chlorophenyl group could play a crucial role in target recognition and binding, potentially conferring selectivity for a particular protein or enzyme. researchgate.netnih.gov For instance, studies on other molecules have shown that the position of a chloro substituent on an aryl ring is critical for selective biological activity, such as the inhibition of topoisomerase II. nih.gov
The potential applications of this compound as a chemical probe could span various areas of biological research, from elucidating enzyme function to dissecting signaling pathways. Its utility would depend on the identification of a specific biological target and a measurable cellular phenotype.
Potential for Novel Research Tool Development
Building on its potential as a chemical probe, this compound could serve as a scaffold for the development of more sophisticated research tools. Ligand-directed strategies, for example, could be employed to attach fluorescent dyes, biotin tags, or photoreactive groups to the molecule. mskcc.org These modified versions would enable a range of experimental applications:
Fluorescent Probes: For visualizing the subcellular localization of the target protein through microscopy.
Affinity Probes: (e.g., biotinylated) for identifying binding partners and isolating target proteins from complex biological mixtures.
Photoaffinity Probes: To covalently label the target protein upon photoactivation, facilitating target identification and binding site mapping. rsc.org
The development of such tools would be a significant step in validating the biological target of this compound and understanding its mechanism of action at a molecular level. The N-acyl amide linkage offers a synthetically tractable point for chemical modification, allowing for the attachment of various functional groups.
Strategic Directions for Further Mechanistic Investigations
To establish the utility of this compound as a research tool, a series of mechanistic investigations would be necessary. A strategic approach would involve a multi-pronged methodology:
Target Identification: The primary step is to identify the specific biological target(s) of the compound. This can be achieved through techniques such as affinity chromatography using an immobilized version of the compound, or through proteomic approaches like cellular thermal shift assays (CETSA).
Biochemical and Biophysical Assays: Once a target is identified, in vitro assays are crucial to confirm direct binding and to quantify the binding affinity. Techniques such as surface plasmon resonance (SPR), isothermal titration calorimetry (ITC), and enzyme inhibition assays would be employed.
Cell-Based Assays: To understand the compound's effect in a biological context, cell-based assays are essential. These could include reporter gene assays, cell viability assays, and assays measuring specific cellular events (e.g., phosphorylation, protein expression).
Structural Biology: Co-crystallization of this compound with its target protein would provide invaluable insights into the binding mode and the key molecular interactions, guiding future optimization efforts.
The following table outlines a potential workflow for these mechanistic studies:
| Phase | Objective | Key Methodologies | Expected Outcome |
| Discovery | Identify biological target(s) | Affinity Chromatography, CETSA, Proteomics | List of potential protein binders |
| Validation | Confirm direct target engagement and quantify interaction | SPR, ITC, Enzyme Inhibition Assays | Confirmation of target and binding affinity (Kd) |
| Cellular Characterization | Determine the compound's effect on cellular processes | Reporter Assays, Western Blot, Microscopy | Understanding of cellular phenotype and mechanism of action |
| Structural Elucidation | Visualize the compound-target interaction | X-ray Crystallography, Cryo-EM | Atomic-level details of the binding site |
Integration of High-Throughput Screening with Computational Methodologies in Compound Optimization
To enhance the potency and selectivity of this compound, or to discover novel analogs with improved properties, a combination of high-throughput screening (HTS) and computational chemistry would be a powerful strategy. azolifesciences.comnih.gov
High-Throughput Screening (HTS): HTS allows for the rapid testing of large libraries of chemical compounds to identify "hits" with a desired biological activity. azolifesciences.comnih.gov A screening campaign could be designed around a cell-based or biochemical assay developed during the mechanistic investigations. Libraries of N-aryl amides with variations in both the acyl chain and the aryl ring could be synthesized and screened to establish structure-activity relationships (SAR). Advances in HTS technologies, including robotics, microfluidics, and automated imaging, make it feasible to screen thousands of compounds efficiently. azolifesciences.com
Computational Methodologies: Computer-aided drug discovery can significantly accelerate the optimization process. nih.gov Once a biological target is identified and its structure is known, computational approaches can be employed:
Molecular Docking: To predict the binding mode of this compound and its analogs within the target's binding site. This can help rationalize existing SAR data and guide the design of new compounds.
Virtual Screening: To screen large virtual libraries of compounds against the target structure, prioritizing a smaller, more manageable set for chemical synthesis and biological testing.
Quantum Mechanical Calculations: To understand the electronic properties of the compound and its interaction with the target at a deeper level.
Molecular Dynamics Simulations: To study the dynamic behavior of the compound-target complex over time, providing insights into the stability of the interaction.
The integration of these approaches creates a synergistic cycle of design, synthesis, testing, and analysis, as depicted in the table below:
| Step | Methodology | Purpose |
| 1. Initial Hit | Biological Screening | Identification of this compound as a bioactive compound. |
| 2. Target ID & Structure | Experimental Biology | Identification and structural elucidation of the biological target. |
| 3. In Silico Modeling | Computational Chemistry | Docking and virtual screening to design new analogs. |
| 4. Library Synthesis | Synthetic Chemistry | Creation of a focused library of analogs based on computational predictions. |
| 5. HTS | High-Throughput Screening | Rapid biological evaluation of the synthesized library. |
| 6. SAR Analysis & Optimization | Medicinal Chemistry | Analysis of screening data to inform the next design cycle. |
This iterative process allows for the systematic optimization of the chemical scaffold to yield potent and selective research tools or potential therapeutic leads.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
